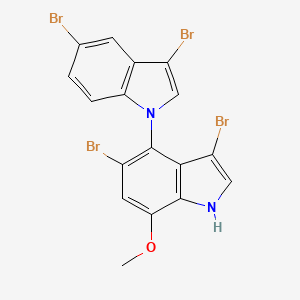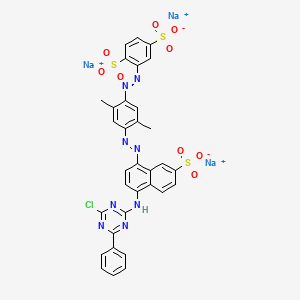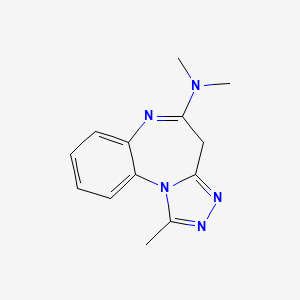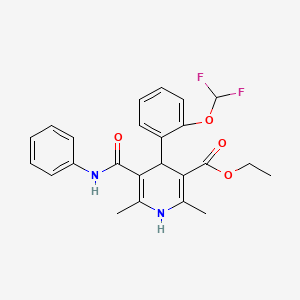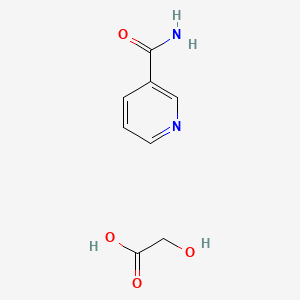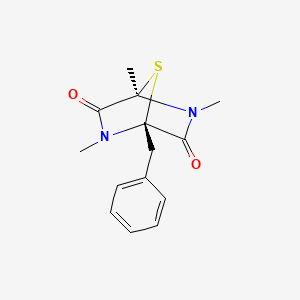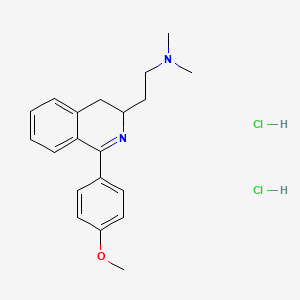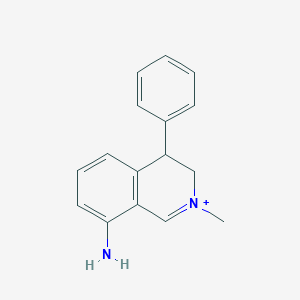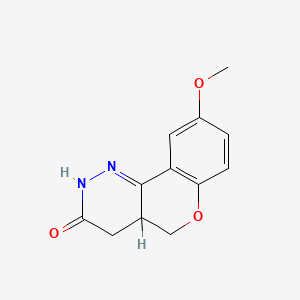
1-tert-Butylamino-2,3-propanediol pidolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butylamino-2,3-propanediol pidolate is a chemical compound with the molecular formula C7H17NO2.C5H7NO3 and a molecular weight of 276.33. It is a combination of 1-tert-Butylamino-2,3-propanediol and pidolic acid (5-oxo-L-proline) in a 1:1 molar ratio . This compound is known for its stereochemistry, having two defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-tert-Butylamino-2,3-propanediol can be synthesized through the reaction of tert-butylamine with glycidol under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-tert-Butylamino-2,3-propanediol pidolate involves the combination of 1-tert-Butylamino-2,3-propanediol with pidolic acid. This process is carried out in a controlled environment to ensure the correct molar ratio and purity of the final product. The mixture is then subjected to crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butylamino-2,3-propanediol pidolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or alcohols.
Applications De Recherche Scientifique
1-tert-Butylamino-2,3-propanediol pidolate has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 1-tert-Butylamino-2,3-propanediol pidolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butylamino-2,3-propanediol: The parent compound without the pidolic acid component.
Pidolic acid:
Uniqueness
1-tert-Butylamino-2,3-propanediol pidolate is unique due to its combination of 1-tert-Butylamino-2,3-propanediol and pidolic acid, which imparts distinct chemical and biological properties. The presence of both components allows for a broader range of applications and interactions compared to the individual compounds .
Propriétés
Numéro CAS |
61906-38-5 |
|---|---|
Formule moléculaire |
C12H24N2O5 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
(2S)-3-(tert-butylamino)propane-1,2-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H17NO2.C5H7NO3/c1-7(2,3)8-4-6(10)5-9;7-4-2-1-3(6-4)5(8)9/h6,8-10H,4-5H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t6-;3-/m00/s1 |
Clé InChI |
SYUKFOHBOMZHBA-QPFDAVBJSA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](CO)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CC(C)(C)NCC(CO)O.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


